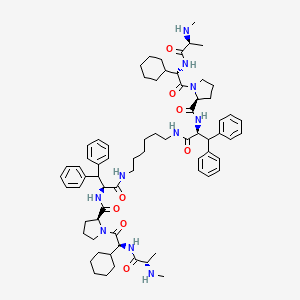
BV-6
概要
説明
科学的研究の応用
BV-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the mechanisms of apoptosis and necroptosis in cancer cells.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting IAPs.
Cell Death Pathways: This compound is used to investigate the molecular pathways involved in programmed cell death, including apoptosis and necroptosis.
Immunology: This compound is utilized in immunological studies to understand the role of IAPs in immune cell regulation.
作用機序
BV-6は、IAPの天然アンタゴニストであるSmac/DIABLOの活性を模倣することで効果を発揮します。 cIAPに結合すると、this compoundはそれらのユビキチン化と急速なプロテアソーム分解を誘導します . このプロセスにより、RIPK1の脱ユビキチン化が可能になり、アポトーシスとネクローシス経路の活性化につながります . This compoundは、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)およびTNF-α依存性アポトーシスの活性化も促進します .
類似の化合物との比較
This compoundは、cIAPとXIAPの両方を二重に阻害することから、二価のSmac模倣物質としてユニークです . 類似の化合物には以下が含まれます。
エンベリン: 潜在的な抗がん作用を持つXIAPの阻害剤.
ビリナパント: IAPファミリータンパク質を阻害し、抗腫瘍活性を有する合成小分子.
AZD5582: cIAP1、cIAP2、およびXIAPのBIR3ドメインに結合することでアポトーシスを誘導するIAPの阻害剤.
This compoundは、複数IAPの強力かつ選択的な阻害により際立っており、アポトーシスとネクローシスの研究における貴重なツールとなっています .
生化学分析
Biochemical Properties
BV-6 interacts with the IAPs, specifically cIAP1, cIAP2, and XIAP . These proteins exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Cellular Effects
This compound has been shown to promote cell death by inducing cIAP autoubiquitination, NF-κB activation, and TNFα-dependent apoptosis . It has been found to moderately induce apoptosis in leukemic cells .
Molecular Mechanism
This compound acts as a Smac mimetic. Smac/DIABLO is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli. Upon binding to cIAP, this compound induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that this compound induces rapid proteasomal degradation of cIAP, thus allowing for TNF-α-induced apoptosis or necroptosis .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations ranging from 0.3-5 μM for cell culture assays .
Metabolic Pathways
It is known that this compound influences the ubiquitylation pathway, leading to the degradation of RIPK1 .
Transport and Distribution
It is known that this compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation .
Subcellular Localization
This compound acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation . This suggests that the subcellular localization of this compound is primarily in the cytosol.
準備方法
合成経路と反応条件
BV-6は、さまざまなアミノ酸とペプチドのカップリングを含む多段階プロセスによって合成されます。合成には、一般的に次の手順が含まれます。
アミノ酸のカップリング: 最初のステップは、N,N'-ジシクロヘキシルカルボジイミド(DCC)と1-ヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を使用してアミノ酸をカップリングすることです。
環化: カップリングされたアミノ酸は、環化して所望の環状ペプチド構造を形成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件の最適化、精製ステップ、および品質管理対策が含まれ、最終製品の高純度と収率が確保されます .
化学反応の分析
反応の種類
BV-6は、以下を含むさまざまな化学反応を起こします。
ユビキチン化: This compoundは、cIAPのユビキチン化と急速なプロテアソーム分解を誘導します.
アポトーシス誘導: This compoundは、受容体相互作用性セリン/スレオニンキナーゼ1(RIPK1)の脱ユビキチン化を可能にすることで、アポトーシスを促進します.
ネクローシス誘導: This compoundは、プログラムされた細胞死の一種であるネクローシスも誘導します.
一般的な試薬と条件
ユビキチン化: ユビキチン、E1活性化酵素、E2結合酵素、およびE3リガーゼの存在が必要です。
アポトーシス誘導: 腫瘍壊死因子アルファ(TNF-α)およびZ-IETD-FMKなどのカスパーゼ阻害剤を含みます.
ネクローシス誘導: Z-VAD-FMKなどの阻害剤を使用してカスパーゼ8を遮断する必要があります.
形成される主要な生成物
ユビキチン化: ユビキチン化されたcIAPの形成につながります。
アポトーシス誘導: カスパーゼの活性化とそれに続く細胞死をもたらします。
ネクローシス誘導: ネクローソーム複合体の形成と細胞死につながります.
科学研究アプリケーション
This compoundは、以下を含む、幅広い科学研究アプリケーションを持っています。
がん研究: this compoundは、がん細胞におけるアポトーシスとネクローシスのメカニズムを研究するために使用されます。
薬物開発: This compoundは、IAPを標的とする新しい治療薬を開発するためのリード化合物として役立ちます.
細胞死経路: This compoundは、アポトーシスとネクローシスを含むプログラムされた細胞死に関与する分子経路を調査するために使用されます.
免疫学: This compoundは、免疫細胞の調節におけるIAPの役割を理解するために、免疫学的研究で使用されます.
類似化合物との比較
BV-6 is unique due to its dual inhibition of cIAPs and XIAP, making it a bivalent Smac mimetic . Similar compounds include:
Embelin: An inhibitor of XIAP with potential anticancer properties.
Birinapant: A synthetic small molecule that inhibits IAP family proteins and has antineoplastic activity.
AZD5582: An inhibitor of IAPs that induces apoptosis by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.
This compound stands out due to its potent and selective inhibition of multiple IAPs, making it a valuable tool in apoptosis and necroptosis research .
特性
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















